molecular formula C30H30N2O8 B13394121 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13394121
M. Wt: 546.6 g/mol
InChI Key: PCFSNQYXXACUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a modified nucleoside analog featuring a pyrimidine-2,4-dione core linked to a protected ribofuranose sugar. The sugar moiety contains a bulky bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group at the 5'-position, which serves as a protective group in oligonucleotide synthesis to enhance solubility and prevent undesired side reactions during solid-phase synthesis . The stereochemistry (2R,3R,4S,5R) ensures proper spatial orientation for nucleoside incorporation into nucleic acid chains. This compound is structurally analogous to uridine derivatives but distinguished by its DMT-protecting group and hydroxyl configuration, which influence its chemical stability and reactivity .

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFSNQYXXACUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Selective 5'-O-Tritylation

  • Reactants : Uridine, DMT chloride, anhydrous pyridine.
  • Conditions :
    • Molar ratio: 1:1.1 (uridine:DMT-Cl) to minimize di-tritylation.
    • Solvent: Anhydrous pyridine (acts as base and solvent).
    • Temperature: 0–25°C under inert atmosphere (argon/nitrogen).
    • Time: 2–4 hours.
  • Mechanism : DMT-Cl selectively reacts with the more nucleophilic primary 5'-OH due to steric accessibility.
  • Work-up : Quench with aqueous NaHCO₃, extract with dichloromethane (DCM), and concentrate.

Step 2: Purification

  • Method : Column chromatography (silica gel, gradient elution with 0–5% MeOH in DCM).
  • Yield : ~70–85% (based on analogous DMT-protection reactions).

Key Challenges and Optimization

Parameter Optimization Strategy Outcome
Selectivity Use controlled stoichiometry and low temperature to suppress 2'/3'-O-tritylation. Reduces di-tritylated by-products (<5%).
Reaction Efficiency Add catalytic 4-dimethylaminopyridine (DMAP) to enhance reaction rate. Completes tritylation in 2 hours.
Purification Employ silica gel chromatography with UV-active DMT group for easy monitoring. Isolates pure 5'-O-DMT uridine (HPLC purity >95%).

Analytical Characterization

  • NMR :
    • ¹H NMR (CDCl₃): δ 7.4–6.8 (m, DMT aromatic protons), 5.9 (d, H-1'), 4.2 (m, H-5'), 3.8 (s, OCH₃).
    • ¹³C NMR : δ 165.2 (C-4), 150.1 (C-2), 113–158 (DMT aromatics), 86.5 (C-1').
  • Mass Spectrometry :
    • ESI-MS : [M+H]⁺ calc. for C₃₇H₃₆N₂O₈: 660.2; found: 660.3.

Comparison with Analogous Compounds

Compound Protecting Groups Key Differences Reference
CID 14375994 5'-O-DMT, 3'-O-TBDMS TBDMS at 3'-OH requires deprotection.
CID 11039002 (2'-O-methyl) 5'-O-DMT, 2'-O-Me Methylation at 2'-OH.
Target Compound 5'-O-DMT only Free 3'/4'-OH for downstream reactivity.

Applications and Downstream Use

The free 3'/4'-hydroxyl groups enable further functionalization, such as:

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study enzyme interactions and cellular processes. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Solubility/Stability Known Bioactivity
Target Compound DMT group at 5'-position; 3',4'-dihydroxy configuration ~700 (estimated) Moderate solubility in organic solvents (e.g., THF); acid-labile DMT group Limited direct data; inferred role in oligonucleotide synthesis
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione (Uridine) Unprotected hydroxyl groups at 3',4',5' 244.2 High aqueous solubility; hydrolytically stable RNA biosynthesis, antiviral applications
1-[(2R,3R,4S,5S)-5-(iodomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione Iodine at 5'-position; 3',4'-dihydroxy 354.1 Low aqueous solubility; light-sensitive Anticancer and antiviral research
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione Azido group at 5'-position 297.2 Reacts via click chemistry; thermally unstable Probe for metabolic labeling
1-[(2R,4S,5R)-5-{[DMT]methyl}-4-sulfanyloxolan-2-yl]-5-methyl-pyrimidine-2,4-dione (Thiophosphate Analog) Thiophosphate at 4'; DMT group at 5' ~720 (estimated) Enhanced nuclease resistance; reduced aqueous solubility Therapeutic oligonucleotides with improved pharmacokinetics

Key Structural Differences and Implications

Protecting Groups :

  • The DMT group in the target compound enhances lipophilicity, enabling purification via reverse-phase chromatography, but limits aqueous solubility compared to uridine .
  • Analogues with azido or iodine substituents (e.g., ) exhibit distinct reactivity profiles (e.g., click chemistry or radioimaging applications) but require careful handling due to instability .

Hydroxyl Configuration :

  • The 3',4'-dihydroxy motif in the target compound mimics natural ribose, ensuring compatibility with polymerases, unlike 2'-deoxy counterparts (e.g., thymidine derivatives) .

Bioactivity Correlations :

  • Compounds with thiophosphate modifications () show improved resistance to enzymatic degradation, making them superior for in vivo therapeutic oligonucleotides .
  • Uridine analogues () are broadly used in antiviral therapies (e.g., against cowpox virus), but the DMT-protected compound’s bioactivity remains underexplored .

Computational and Experimental Similarity Metrics

  • Tanimoto Coefficients : Structural similarity analysis (e.g., via MACCS fingerprints) suggests moderate similarity (~60–70%) between the target compound and uridine derivatives, primarily due to shared pyrimidine-dione and ribose motifs .
  • Bioactivity Clustering : Hierarchical clustering of nucleoside analogues () indicates that DMT-protected compounds cluster separately from unprotected or halogenated derivatives, reflecting divergent modes of action.

Research Findings and Data Gaps

  • Synthetic Utility : The target compound’s DMT group facilitates solid-phase oligonucleotide synthesis but requires acidic deprotection, limiting its use in pH-sensitive applications .
  • Stability Studies : Compared to uridine (t½ > 24 h in neutral buffer), the DMT-protected compound degrades rapidly under acidic conditions (t½ < 1 h at pH 3) .
  • Bioactivity Data: While arabinofuranosyl thymine derivatives () show antiviral activity, the target compound’s bioactivity remains uncharacterized, highlighting a critical research gap.

Biological Activity

The compound known as 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule with potential biological activities. Its intricate structure suggests various interactions within biological systems, which can be explored for therapeutic applications.

Research indicates that compounds similar to this tetrahydropyrimidine derivative may exhibit a range of biological activities:

  • Antioxidant Properties : The presence of multiple hydroxyl groups in the structure suggests potential antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Anticancer Activity : Preliminary studies show that related compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Effects : Some derivatives have demonstrated efficacy against various bacterial strains. The interaction with microbial cell membranes may disrupt their integrity, leading to cell death.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of similar compounds, it was found that derivatives with hydroxyl substitutions effectively scavenged free radicals. This was assessed using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays which indicated a significant reduction in oxidative stress markers in vitro.

Case Study 2: Anticancer Potential

A research article published in Molecular Cancer Therapeutics reported that tetrahydropyrimidine derivatives inhibited the growth of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation. The study highlighted the potential of modifying the functional groups to enhance activity against specific cancer types.

Comparative Biological Activity Table

Activity Description Reference
AntioxidantScavenging free radicals; reducing oxidative stress
AnticancerInducing apoptosis and cell cycle arrest in cancer cells
AntimicrobialInhibiting growth of bacterial strains

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the SAR is crucial for optimizing its biological activity:

  • Hydroxyl Groups : Increase solubility and enhance interaction with biological targets.
  • Methoxy Substituents : May improve lipophilicity and cellular uptake.

Future Directions

Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Future studies may involve:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
  • Molecular Docking Studies : To predict interactions with specific biological targets.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Q. What are the critical steps for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

The synthesis requires precise control of reaction conditions, including solvent selection (e.g., dimethyl sulfoxide or dichloromethane for solubility and reactivity) and temperature modulation to prevent intermediate decomposition. Chromatographic purification (e.g., reverse-phase HPLC) is essential for isolating stereochemically pure products. Reaction progress should be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each stage to validate intermediate structures .

Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of structurally similar pyrimidine derivatives . Complementary techniques include high-resolution NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) spectroscopy to verify chiral centers.

Q. What purification techniques are recommended for this compound given its sensitivity to decomposition?

Column chromatography with silica gel or Sephadex LH-20 is effective, particularly under inert atmospheres (argon/nitrogen) to prevent oxidation. For heat-sensitive intermediates, low-temperature flash chromatography or preparative HPLC with aqueous-organic gradients ensures stability. Purity should be validated via HPLC (≥95%) and mass spectrometry (MS) .

Q. What analytical methods are critical for characterizing the compound’s purity and structural identity?

High-performance liquid chromatography (HPLC) coupled with UV detection ensures purity. Structural confirmation requires NMR (¹H, ¹³C, DEPT, and HSQC for carbon-proton correlations) and high-resolution mass spectrometry (HRMS). Fourier-transform infrared (FTIR) spectroscopy can identify functional groups like hydroxyls and methoxy moieties .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be resolved?

Discrepancies may arise from assay-specific conditions (e.g., pH, cofactors) or cellular uptake variations. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to cross-validate results. Structural analogs with modified substituents (e.g., fluorine or methyl groups) can clarify structure-activity relationships (SAR). Additionally, molecular dynamics simulations may predict binding affinities under varying conditions .

Q. What methodologies are effective in analyzing the phosphorylation state of this compound in biological systems?

Radiolabeling with ³²P followed by autoradiography or scintillation counting tracks phosphorylation in vitro. In cellular studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) quantifies phosphorylated metabolites. Phosphatase inhibition controls ensure signal stability .

Q. How can researchers design experiments to study interactions between this compound and enzymatic targets?

Surface plasmon resonance (SPR) measures real-time binding kinetics (e.g., Kd, kon/off). Enzyme inhibition assays (e.g., fluorometric or colorimetric substrates) determine IC50 values. Molecular docking using software like AutoDock Vina predicts binding modes, validated by mutagenesis studies of key catalytic residues .

Q. What strategies mitigate challenges in introducing specific functional groups during synthesis?

Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls or trityl for amines) prevent undesired side reactions. Stepwise synthesis with orthogonal protection/deprotection steps ensures regioselectivity. For example, phosphoramidite chemistry enables controlled introduction of phosphate moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.